molecular formula C17H22N2O2 B2468698 2-(2-methyl-1H-indol-3-yl)-2-oxo-N,N-bis(propan-2-yl)acetamide CAS No. 852368-36-6

2-(2-methyl-1H-indol-3-yl)-2-oxo-N,N-bis(propan-2-yl)acetamide

Cat. No.: B2468698
CAS No.: 852368-36-6
M. Wt: 286.375
InChI Key: FFLUDTZPWFKGCB-UHFFFAOYSA-N
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Description

2-(2-methyl-1H-indol-3-yl)-2-oxo-N,N-bis(propan-2-yl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methyl-1H-indol-3-yl)-2-oxo-N,N-bis(propan-2-yl)acetamide typically involves the reaction of 2-methylindole with an appropriate acylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the acylation process. The reaction mixture is then subjected to purification techniques, such as column chromatography, to isolate the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and recrystallization to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(2-methyl-1H-indol-3-yl)-2-oxo-N,N-bis(propan-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Research indicates that compounds similar to 2-(2-methyl-1H-indol-3-yl)-2-oxo-N,N-bis(propan-2-yl)acetamide exhibit a range of biological activities, including:

  • Anticancer Activity : The compound has shown promising results in inhibiting the proliferation of various cancer cell lines, including cervical (HeLa), breast (MCF7), and liver (HepG2) cancers. For instance, derivatives have been reported to induce apoptosis through caspase activation pathways, specifically caspase-3 and caspase-8 .
  • Antimicrobial Properties : Preliminary studies suggest that similar indole derivatives possess significant antimicrobial activity against pathogens such as Escherichia coli and Staphylococcus aureus, indicating potential applications in treating infections.
  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, which could be relevant for treating neurodegenerative diseases. Similar compounds have demonstrated inhibition of acetylcholinesterase, an enzyme linked to Alzheimer’s disease .

Case Study 1: Anticancer Evaluation

In a study evaluating novel N-substituted indole derivatives, several compounds were synthesized and tested for their cytotoxicity against human cancer cell lines. Notably, one derivative exhibited an IC50 value of 10.56 μM against HepG2 cells, demonstrating significant anti-proliferative activity . The mechanism involved the induction of apoptosis via caspase activation, highlighting the therapeutic potential of indole derivatives.

Case Study 2: Antimicrobial Activity

A series of indole-based compounds were screened for antimicrobial efficacy against various bacterial strains. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 256 µg/mL against Staphylococcus aureus, suggesting their potential as effective antimicrobial agents.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-1H-indole: A precursor in the synthesis of the compound.

    N,N-bis(propan-2-yl)acetamide: Another related compound with similar structural features.

Uniqueness

2-(2-methyl-1H-indol-3-yl)-2-oxo-N,N-bis(propan-2-yl)acetamide is unique due to its specific combination of indole and acetamide moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

The compound 2-(2-methyl-1H-indol-3-yl)-2-oxo-N,N-bis(propan-2-yl)acetamide is a derivative of indole, a structure known for its diverse biological activities. This article explores the biological activity associated with this compound, focusing on its potential therapeutic applications, particularly in oncology and antimicrobial domains.

Chemical Structure and Properties

The molecular formula of the compound is C15H18N2O2C_{15}H_{18}N_2O_2. It features an indole ring, which is a common motif in many biologically active compounds. The presence of the acetamide group suggests potential interactions with biological targets, particularly in cancer therapy.

Antitumor Activity

Research indicates that derivatives of indole, including 2-(1H-indol-3-yl)-2-oxo-acetamides, exhibit significant antitumor properties. These compounds have shown effectiveness against various solid tumors, particularly colon and lung cancers. In a study evaluating the cytotoxic effects of similar compounds:

  • Cell Lines Tested : HT 29 (colon carcinoma), PC 3 (prostate carcinoma), H 460M (lung carcinoma), MKN-45 (gastric carcinoma).
  • Method : MTT assay was employed to determine cell viability after treatment with the compound over 144 hours.

The results indicated that these compounds could induce apoptosis in cancer cells, suggesting a promising avenue for further research into their mechanisms of action and therapeutic potential .

Antimicrobial Activity

The compound's biological activity extends to antimicrobial properties as well. Indole derivatives have been tested against various bacterial strains:

  • Tested Bacteria : Staphylococcus aureus (including MRSA), Escherichia coli.
  • Minimum Inhibitory Concentration (MIC) : Compounds related to this compound exhibited MIC values ranging from 20 µM to 70 µM against these pathogens, indicating moderate antibacterial activity .

Case Studies and Research Findings

Several studies have characterized the biological activity of indole derivatives, highlighting their pharmacological potential:

  • Study on Antitumor Activity :
    • Objective : Evaluate the cytotoxic effects on human tumor cell lines.
    • Findings : The compound demonstrated significant cytotoxicity against colon and lung carcinoma cells, with IC50 values indicating effective doses for therapeutic use .
  • Antimicrobial Evaluation :
    • Objective : Assess the efficacy against Gram-positive and Gram-negative bacteria.
    • Results : Indole derivatives showed promising results against multi-drug resistant strains, suggesting potential use in treating infections caused by resistant bacteria .

Data Summary

Biological ActivityTargetMethodologyResults
AntitumorHT 29, PC 3, H 460MMTT AssaySignificant cytotoxicity observed
AntimicrobialS. aureus, E. coliMIC TestingMIC values between 20–70 µM

Properties

IUPAC Name

2-(2-methyl-1H-indol-3-yl)-2-oxo-N,N-di(propan-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2/c1-10(2)19(11(3)4)17(21)16(20)15-12(5)18-14-9-7-6-8-13(14)15/h6-11,18H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFLUDTZPWFKGCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)N(C(C)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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